4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE is a flavonoid derivative known for its diverse biological activities. It is a naturally occurring compound found in various plants and is often studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate flavonoid precursor.
Glycosylation Reaction: The key step involves the glycosylation of the flavonoid with a sugar donor, such as a glycosyl halide, in the presence of a catalyst like silver carbonate.
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Isolation: Purifying the extract through techniques such as crystallization or chromatography.
Synthesis: Chemical synthesis may be employed to produce the compound in larger quantities, following similar steps as described in the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced dihydroflavonoids, and substituted flavonoid compounds.
Scientific Research Applications
4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE: has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, cancer, and other health conditions.
Industry: Utilized in the development of natural health products and dietary supplements.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by modulating lipid metabolism and vascular tone.
Comparison with Similar Compounds
4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE: is unique compared to other similar flavonoid compounds due to its specific glycosylation pattern and methylation. Similar compounds include:
Quercetin: A flavonoid with similar antioxidant properties but lacks the specific glycosylation.
Rutin: Another glycosylated flavonoid, but with different sugar moieties attached.
Hesperidin: A flavonoid glycoside with distinct biological activities and structural differences.
This compound’s unique structure contributes to its specific biological activities and potential therapeutic applications, making it a valuable subject of scientific research.
Properties
IUPAC Name |
4-methyl-7-[(2S,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8?,13-,14+,15?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-CCFFBVPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H]([C@H](C([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.